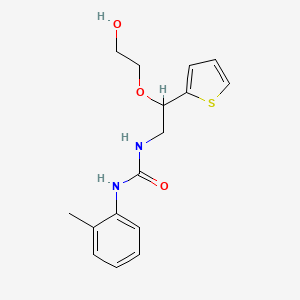![molecular formula C12H11FN4O3S B2864241 N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 903345-81-3](/img/structure/B2864241.png)
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C12H11FN4O3S and its molecular weight is 310.3. The purity is usually 95%.
BenchChem offers high-quality N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
The compound has been studied for its potential antifungal properties. It shows efficacy against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis . This suggests its potential use in developing new antifungal medications, especially for resistant strains of fungal pathogens.
Anticancer Screening
Preliminary studies have indicated that derivatives of this compound may possess anticancer activities. In vitro cytotoxicity evaluations on the NCI-60 cell line panel have been conducted to assess the potential of these compounds as cancer therapeutics .
Nonlinear Optical Material
This compound has been identified as a potential third-order nonlinear optical material. Its structure and spectroscopic signatures suggest that it could be used in the development of optoelectronic devices . The nonlinear optical properties, such as the third-order nonlinear susceptibility (χ(3)), are significant, indicating its potential application in photonics and laser technology.
Molecular Docking Studies
Molecular docking studies have been performed to assess the binding affinity of this compound to various biological targets. For instance, its ability to bind to lanosterol 14α-demethylase, a molecular target for azole-antifungals, has been explored . This suggests its potential application in rational drug design and discovery.
Reactivity Parameters Analysis
The compound’s reactivity parameters, including the frontier molecular orbital, molecular electrostatic surface potential, atomic charges, and Fukui function, have been estimated. These parameters are crucial for understanding the compound’s chemical behavior and reactivity, which is essential for its application in medicinal chemistry .
Topological Studies
Topological studies using localized orbital locator and electron localization function have been performed. These studies provide insights into the electron distribution within the molecule, which is valuable for predicting its reactivity and interaction with other molecules .
Degradation Property Assessment
Bond dissociation energy calculations have been performed for this compound to assess its possible degradation properties by the autoxidation mechanism. This is important for determining the stability and shelf life of the compound when developed into pharmaceutical formulations .
Inhibitor Development
The compound has been used in molecular docking studies with AKR1C3 inhibitors. AKR1C3 is an enzyme involved in steroid hormone metabolism and is a target for treating hormone-dependent cancers. The compound’s interaction with AKR1C3 suggests its potential use in developing inhibitors for therapeutic applications .
Propriétés
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3S/c13-8-3-1-7(2-4-8)11(19)15-5-10-16-17-12(20-10)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLLAPGNJCDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

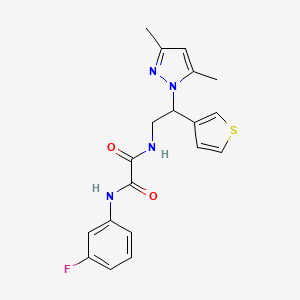
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)

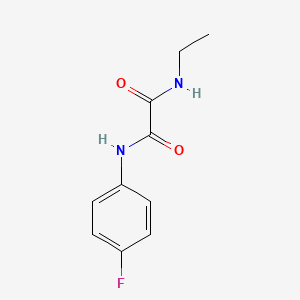
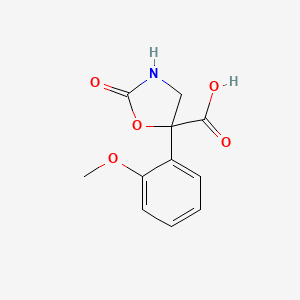
![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
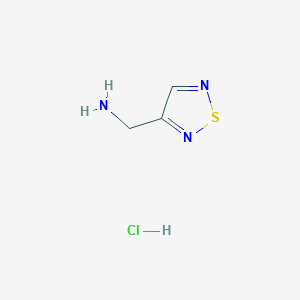

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
